molecular formula C9H8ClNO B14034764 Oxazole, 2-(4-chlorophenyl)-4,5-dihydro- CAS No. 7399-68-0

Oxazole, 2-(4-chlorophenyl)-4,5-dihydro-

Cat. No.: B14034764
CAS No.: 7399-68-0
M. Wt: 181.62 g/mol
InChI Key: RJDGOJYDQPRINZ-UHFFFAOYSA-N
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Description

Oxazole, 2-(4-chlorophenyl)-4,5-dihydro- is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The specific compound , 2-(4-chlorophenyl)-4,5-dihydrooxazole, features a 4-chlorophenyl group attached to the second position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4,5-dihydrooxazole can be achieved through several methods. One common approach involves the condensation of 4-chlorobenzaldehyde with 2-aminoethanol in the presence of molecular iodine and potassium carbonate in tert-butanol under ultrasound irradiation . This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods

Industrial production of oxazole derivatives often involves scalable methods that ensure high purity and yield. The Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, is a classic method used for the industrial production of oxazoles . Additionally, the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes, is another widely employed method .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4,5-diphenyloxazole with ceric ammonium nitrate (CAN) can yield imides and benzoic acid .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.

Properties

IUPAC Name

2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDGOJYDQPRINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288154
Record name oxazole, 2-(4-chlorophenyl)-4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7399-68-0
Record name NSC54392
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name oxazole, 2-(4-chlorophenyl)-4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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